Cas no 2411318-74-4 (2-Chloro-N-ethyl-N-(1H-indol-5-yl)acetamide)

2-Chloro-N-ethyl-N-(1H-indol-5-yl)acetamide 化学的及び物理的性質
名前と識別子
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- 2-Chloro-N-ethyl-N-(1H-indol-5-yl)acetamide
- Z3766266531
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- インチ: 1S/C12H13ClN2O/c1-2-15(12(16)8-13)10-3-4-11-9(7-10)5-6-14-11/h3-7,14H,2,8H2,1H3
- InChIKey: HMRXGUSPERRMIJ-UHFFFAOYSA-N
- SMILES: ClCC(N(CC)C1C=CC2=C(C=CN2)C=1)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 259
- トポロジー分子極性表面積: 36.1
- XLogP3: 2.4
2-Chloro-N-ethyl-N-(1H-indol-5-yl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26577718-0.05g |
2-chloro-N-ethyl-N-(1H-indol-5-yl)acetamide |
2411318-74-4 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
2-Chloro-N-ethyl-N-(1H-indol-5-yl)acetamide 関連文献
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
2-Chloro-N-ethyl-N-(1H-indol-5-yl)acetamideに関する追加情報
Research Briefing on 2-Chloro-N-ethyl-N-(1H-indol-5-yl)acetamide (CAS: 2411318-74-4)
2-Chloro-N-ethyl-N-(1H-indol-5-yl)acetamide (CAS: 2411318-74-4) is a novel chemical compound that has recently garnered attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its chloroacetamide moiety and indole ring structure, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. Recent studies have explored its role in targeting specific biological pathways, making it a subject of interest for drug discovery and development.
The synthesis of 2-Chloro-N-ethyl-N-(1H-indol-5-yl)acetamide involves a multi-step process, starting with the functionalization of the indole ring at the 5-position, followed by the introduction of the chloroacetamide group. The compound's unique structure allows it to interact with a variety of biological targets, including kinases and G-protein-coupled receptors (GPCRs). Recent research has highlighted its efficacy in preclinical models of inflammatory diseases and certain types of cancer, where it has demonstrated significant inhibitory effects on key signaling pathways.
One of the most notable findings in recent studies is the compound's ability to selectively inhibit the activity of specific enzymes involved in inflammatory responses. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that 2-Chloro-N-ethyl-N-(1H-indol-5-yl)acetamide effectively suppressed the production of pro-inflammatory cytokines in vitro and in vivo, suggesting its potential as a therapeutic agent for autoimmune disorders. The study also noted the compound's favorable pharmacokinetic profile, with good oral bioavailability and minimal off-target effects.
In addition to its anti-inflammatory properties, 2-Chloro-N-ethyl-N-(1H-indol-5-yl)acetamide has been investigated for its role in oncology. A recent preprint article (2024) from a leading cancer research institute described the compound's ability to induce apoptosis in certain cancer cell lines by disrupting mitochondrial function. The researchers observed a dose-dependent reduction in tumor growth in xenograft models, further supporting its potential as an anticancer agent. However, the study also emphasized the need for further optimization to improve its selectivity and reduce potential toxicity.
Despite these promising results, challenges remain in the development of 2-Chloro-N-ethyl-N-(1H-indol-5-yl)acetamide as a therapeutic agent. Issues such as metabolic stability, solubility, and potential drug-drug interactions need to be addressed in future studies. Ongoing research is focused on structural modifications to enhance its pharmacological properties while maintaining its biological activity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, 2-Chloro-N-ethyl-N-(1H-indol-5-yl)acetamide (CAS: 2411318-74-4) represents a promising candidate for further development in the fields of inflammation and oncology. Its unique chemical structure and demonstrated biological activity make it a valuable tool for understanding disease mechanisms and developing novel therapeutics. Future research should focus on optimizing its properties and evaluating its safety and efficacy in clinical settings.
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